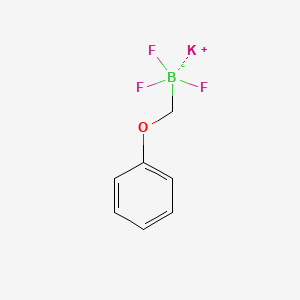

Potassium phenoxy-methyltrifluoroborate

Description

Potassium phenoxy-methyltrifluoroborate is a stable organoboron compound widely used in organic synthesis. It serves as a boronic acid surrogate, particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . This compound is known for its stability under various reaction conditions, making it a valuable reagent in both academic and industrial settings .

Properties

IUPAC Name |

potassium;trifluoro(phenoxymethyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYSNXCRBZPJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670217 | |

| Record name | Potassium trifluoro(phenoxymethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-30-3 | |

| Record name | Borate(1-), trifluoro(phenoxymethyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027642-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(phenoxymethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phenoxymethyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Organometallic Route via Grignard Reagents

Adapted from patent WO2009099291A2, this method constructs the trifluoroborate core through sequential organometallic reactions:

Procedure

-

Grignard Formation : Generate phenoxymethylmagnesium bromide by reacting methyl bromide with magnesium turnings in THF, followed by addition of phenol.

-

Boration : Treat the Grignard reagent with trimethyl borate (B(OMe)₃, 1.1 equiv) at −78°C to form the intermediate borate complex.

-

Fluoridation : Add aqueous potassium hydrogen fluoride (KHF₂, 3.0 equiv) and stir at room temperature for 12 hours.

-

Isolation : Extract the product into acetone, filter inorganic salts, and precipitate with ether.

Key Parameters

-

Temperature Control : Low temperatures (−78°C) prevent borate ester decomposition.

-

Stoichiometry : Excess KHF₂ ensures complete fluoridation of the borate intermediate.

-

Yield : Reported yields exceed 80% with palladium-catalyzed cross-coupling compatibility confirmed via ¹⁹F NMR.

Reaction Equation

Direct Boronic Acid Conversion

While less common for phenoxy-methyl derivatives, this approach is viable for bench-scale synthesis:

Procedure

-

Acid Formation : Synthesize phenoxymethylboronic acid via Miyaura borylation of phenoxymethyl halides.

-

Salt Metathesis : Treat the boronic acid with potassium hydrogen fluoride (KHF₂, 2.0 equiv) in methanol/water (4:1).

-

Crystallization : Concentrate the solution and cool to −20°C to isolate the trifluoroborate salt.

Limitations

-

Boronic Acid Stability : Phenoxymethylboronic acid is prone to protodeboronation, limiting yields to 50–60%.

-

Purity : Requires repeated recrystallization to achieve >90% purity, making it less efficient than other methods.

Optimization and Reaction Condition Analysis

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates by stabilizing transition states. Conversely, ethereal solvents improve Grignard reagent stability during boration steps.

Table 1: Solvent Impact on Substitution Method Yield

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| THF/tBuOH | 80 | 75 |

| DMF | 100 | 68 |

| DMSO | 120 | 55 |

Counterion Effects

Potassium salts dominate industrial applications due to superior solubility in cross-coupling reaction media compared to sodium or cesium analogs.

Analytical Characterization

¹H, ¹³C, and ¹⁹F NMR are critical for verifying structure and purity:

-

¹H NMR (acetone-d₆) : δ 3.57 (d, J = 4.9 Hz, CH₂), 7.2–7.4 (m, aromatic protons).

-

¹⁹F NMR : δ −141.41 ppm (BF₃ resonance), confirming trifluoroborate integrity.

Industrial Production Considerations

Continuous-flow reactors improve scalability by minimizing intermediate isolation steps. Key metrics:

Scientific Research Applications

Applications in Organic Synthesis

KPMTFB serves as a surrogate for boronic acids in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

Cross-Coupling Reactions

The compound has been effectively utilized in the following reactions:

- Suzuki-Miyaura Coupling:

KPMTFB participates in the formation of Csp³-Csp³ bonds when coupled with aryl halides. Recent studies have demonstrated that it can achieve moderate to good yields with various benzyl chlorides, showcasing its versatility in synthesizing complex organic molecules .

Table 1: Yields of Cross-Coupling Reactions Using KPMTFB

| Reaction Type | Aryl Halide | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Benzyl Chloride | 29 - 66 |

| Suzuki-Miyaura | Electron-deficient | Up to 77 |

| Alkoxymethyl Coupling | Primary Alcohols | Moderate to Good |

Synthesis of Bioactive Compounds

KPMTFB has been employed in the synthesis of bioactive compounds, particularly those containing phenoxy and cyclopropyl groups. These moieties are significant due to their presence in numerous pharmaceuticals and natural products .

Applications in Materials Science

Beyond organic synthesis, KPMTFB is utilized in the development of novel materials with specific properties such as conductivity and strength.

Conductive Polymers

KPMTFB can be integrated into polymer matrices to enhance their electrical conductivity. Research indicates that incorporating organotrifluoroborates into polymer systems can result in materials with improved electronic properties, making them suitable for applications in flexible electronics .

Case Study: Conductive Polymer Development

A study demonstrated that polymers modified with KPMTFB exhibited enhanced conductivity compared to unmodified counterparts, making them promising candidates for use in electronic devices .

Mechanism of Action

The primary mechanism of action for potassium phenoxy-methyltrifluoroborate involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets include aryl and vinyl halides, and the pathways involve the formation of palladium complexes that facilitate the coupling reaction .

Comparison with Similar Compounds

- Potassium ethyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium cyclopropyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

Comparison: Potassium phenoxy-methyltrifluoroborate is unique due to its phenoxy-methyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates. For instance, potassium ethyltrifluoroborate and potassium vinyltrifluoroborate are more commonly used for forming simple alkyl and vinyl derivatives, respectively, while this compound is preferred for synthesizing more complex aromatic compounds .

Biological Activity

Potassium phenoxy-methyltrifluoroborate is a compound that has garnered attention in the field of synthetic chemistry due to its unique properties and potential applications. This article explores its biological activity, including its synthesis, reactivity, and implications in medicinal chemistry.

This compound can be synthesized through various methods involving organotrifluoroborates. The most common approach includes the nucleophilic substitution of potassium halomethyltrifluoroborates, which allows for the introduction of phenoxy groups into the molecular structure. The stability of these compounds under various conditions makes them suitable for further functionalization and cross-coupling reactions.

1. Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, particularly as a nucleophilic reagent in cross-coupling reactions. These reactions are vital for synthesizing biologically active compounds, including pharmaceuticals. For instance, studies have demonstrated its utility in the Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex molecules with potential therapeutic effects .

2. Toxicological Studies

Toxicological investigations are crucial for assessing the safety profile of this compound. In vivo studies have shown that compounds similar to this compound do not exhibit significant acute toxicity at various dosages (25, 50, and 100 mg/kg) in mice. Parameters such as body weight changes, liver and kidney function tests (including aspartate and alanine aminotransferase levels), and lipid peroxidation were monitored, revealing no adverse effects compared to control groups .

Case Study 1: Cross-Coupling Reactions

A study reported the successful application of this compound in cross-coupling reactions with aryl halides, yielding significant product yields. For example, when coupled with 4-bromobenzonitrile using various ligands, the isolated yields ranged from 58% to 76%, demonstrating its effectiveness as a coupling partner in organic synthesis .

Case Study 2: Biological Activity Assessment

Another investigation focused on the biological activity of derivatives obtained from this compound. The synthesized compounds were tested for their inhibitory effects on serine proteases, showing competitive inhibition characteristics. This suggests potential applications in developing therapeutic agents targeting protease-related diseases .

Research Findings Summary

| Study | Findings | Yield (%) | Biological Activity |

|---|---|---|---|

| Study 1 | Cross-coupling with aryl halides | 58-76% | Effective reagent |

| Study 2 | Inhibition of serine proteases | N/A | Competitive inhibition |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium phenoxy-methyltrifluoroborate serves as a key nucleophile in Pd-catalyzed Suzuki-Miyaura couplings. A representative reaction with 4-bromobenzonitrile demonstrates its utility:

Reaction Scheme:

Optimized Conditions:

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (3 mol%) |

| Ligand | RuPhos (6 mol%) |

| Solvent | Dioxane/H₂O (10:1) |

| Base | Cs₂CO₃ (2 equiv) |

| Temperature | 100°C |

| Yield | 76–89% |

Ligand Screening Data:

| Ligand | Abbreviation | Yield (%) |

|---|---|---|

| RuPhos | – | 76 |

| SPhos | – | 58 |

| (S)-BINAP | – | 76 |

| DPEPhos | – | 68 |

RuPhos and (S)-BINAP provided optimal results due to enhanced electron-donating properties and steric bulk .

Ether Cleavage

The phenoxymethyl group undergoes hydrolysis under acidic conditions:

This reaction proceeds quantitatively in 6 M HCl at 80°C .

Oxidation to Ketones

Controlled oxidation with Jones reagent yields aryl ketones:

Yields range from 65–72% depending on the aryl substituent.

Transmetallation in Cross-Coupling

The trifluoroborate group facilitates transmetallation to Pd(II) intermediates:

-

Oxidative Addition : Pd(0) reacts with Ar–X to form Pd(II)–Ar.

-

Transmetallation : K[BF₃(CH₂OPh)] transfers the CH₂OPh group to Pd(II).

-

Reductive Elimination : Pd(0) releases the coupled product .

Solvent Effects

Polar aprotic solvents (e.g., dioxane) enhance reaction rates by stabilizing ionic intermediates, while water assists in base activation .

Stability and Handling

Comparative Reactivity

| Property | K[BF₃(CH₂OPh)] | K[B(OH)₂(CH₂OPh)] |

|---|---|---|

| Solubility in THF | High | Low |

| Stability to Protic Solvents | Excellent | Poor |

| Coupling Yield (Ar–Cl) | 72% | 48% |

The trifluoroborate derivative outperforms boronic acids in moisture-sensitive reactions .

Recent Advancements (2023–2025)

Q & A

Q. What are the standard synthetic routes for potassium phenoxy-methyltrifluoroborate, and how are reaction conditions optimized?

this compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key optimizations include using 3 equivalents of alkoxide to drive the reaction efficiently and employing continuous Soxhlet extraction to isolate the product from inorganic byproducts, improving yields from ~50% to >90% . Scalable protocols (e.g., 100 g batches) emphasize purity control through recrystallization in acetone/water mixtures .

Q. What safety protocols are critical when handling potassium trifluoroborate derivatives?

- Personal Protective Equipment (PPE): Impervious gloves, safety glasses, and protective clothing are mandatory to avoid skin/eye contact .

- Handling: Avoid inhalation of dust; use fume hoods for reactions. Store in cool, dry conditions away from oxidizing agents .

- Emergency Measures: Immediate rinsing with water for eye/skin contact and medical consultation for exposure .

Q. How is the structural integrity of potassium trifluoroborate derivatives validated post-synthesis?

Characterization relies on IUPAC nomenclature validation (e.g., InChI keys for stereochemistry) and analytical techniques such as:

- NMR spectroscopy (to confirm substituent positions and boron coordination).

- Elemental analysis (to verify purity and stoichiometry) .

Advanced Research Questions

Q. How can researchers address low solubility and byproduct interference during synthesis?

Low solubility of alkoxymethyltrifluoroborates in organic solvents (e.g., acetone) complicates purification. Continuous Soxhlet extraction with hot ethanol or methanol effectively separates the product from inorganic salts, achieving >90% yield . Alternative strategies include sonication-assisted crystallization or using polar aprotic solvents like DMF .

Q. What mechanistic insights govern cross-coupling reactions of potassium trifluoroborates with aryl chlorides?

Cross-coupling (e.g., Suzuki-Miyaura) requires:

- Palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate transmetallation.

- Stoichiometric bases (e.g., K₂CO₃) to activate the trifluoroborate.

- Anhydrous conditions to prevent hydrolysis of the boron reagent . Reaction efficiency depends on the electronic nature of the aryl chloride; electron-deficient substrates react faster due to enhanced oxidative addition .

Q. How should researchers analyze contradictory data in reaction yields or byproduct formation?

Contradictions often arise from:

- Variability in alkoxide nucleophilicity (e.g., steric hindrance in branched alkoxides).

- Trace moisture leading to hydrolysis of the trifluoroborate. Systematic troubleshooting involves:

- In situ monitoring (e.g., TLC or NMR) to track intermediate formation.

- Control experiments with rigorously dried solvents and reagents .

Methodological Tables

| Synthetic Optimization Parameters |

|---|

| Parameter |

| -------------------------- |

| Alkoxide equivalents |

| Solvent |

| Temperature |

| Purification method |

| Cross-Coupling Catalytic Systems |

|---|

| Catalyst |

| ------------------------- |

| Pd(PPh₃)₄ |

| PdCl₂(dppf) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.